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molecular formula C9H8BrFO2 B1424296 Methyl 2-(4-bromo-2-fluorophenyl)acetate CAS No. 193290-19-6

Methyl 2-(4-bromo-2-fluorophenyl)acetate

Cat. No. B1424296
M. Wt: 247.06 g/mol
InChI Key: QBGQCRUYARHQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09084794B2

Procedure details

A solution of a crude (72% purity) mixture of 2-(4-bromo-2-fluorophenyl)acetonitrile and 2-(4-bromo-2-fluorophenyl)acetamide (1.4:1 ratio, 2.0 g) in methanol (6 mL) was treated dropwise with conc. sulfuric acid (4 mL, 75 mmol). The vessel was then sealed, heated in an oil bath at 80° C., and stirred for three days. At this point the reaction was cooled to room temperature and was diluted slowly with water (50 mL). The mixture was then extracted twice with dichloromethane. The organic layers were combined and washed with saturated aq sodium bicarbonate and brine. The organic solution was dried over sodium sulfate, filtered and concentrated in vacuo to afford the crude title compound as a clear oil. The crude oil was used directly in the next reaction. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.63 (s, 3 H) 3.74 (s, 2 H) 7.34 (t, J=8.08 Hz, 1 H) 7.38-7.43 (m, 1 H) 7.55 (dd, J=9.60, 2.02 Hz, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[C:4]([F:11])[CH:3]=1.BrC1C=CC(C[C:20](N)=[O:21])=C(F)C=1.S(=O)(=O)(O)[OH:25]>CO.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:21][CH3:20])=[O:25])=[C:4]([F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC#N)F
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)N)F
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
At this point the reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted twice with dichloromethane
WASH
Type
WASH
Details
washed with saturated aq sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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